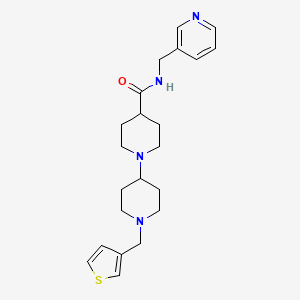![molecular formula C19H28N3O3P B5054161 4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine](/img/structure/B5054161.png)
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, propan-2-yloxy groups, and a phosphorylmethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminophenyl with di(propan-2-yloxy)phosphorylmethyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, coatings, and electronic components.
Mechanism of Action
The mechanism of action of 4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphorylmethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(4-aminophenyl)benzene-1,4-diamine
- 4-aminotriphenylamine
- N,N-diphenyl-1,4-benzenediamine
Uniqueness
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphorylmethyl linkage and propan-2-yloxy groups differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N3O3P/c1-13(2)24-26(23,25-14(3)4)19(15-6-5-7-17(21)12-15)22-18-10-8-16(20)9-11-18/h5-14,19,22H,20-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFVEGXOOKOIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)N)NC2=CC=C(C=C2)N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2E)-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoate](/img/structure/B5054079.png)
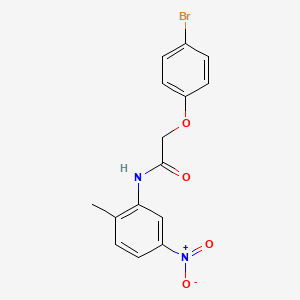
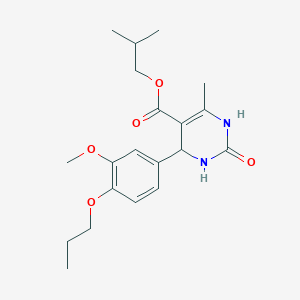
![2-[4-(2-Methoxyphenoxy)butylamino]ethanol](/img/structure/B5054106.png)
![3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B5054117.png)
![N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide](/img/structure/B5054125.png)
![3-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]phenyl acetate](/img/structure/B5054129.png)
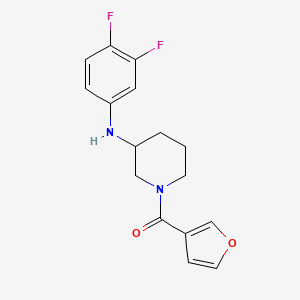
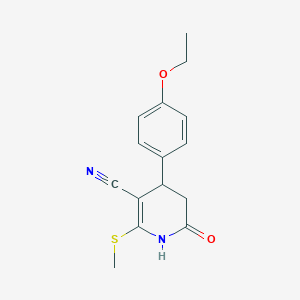
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054140.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(benzylthio)ethyl]acrylamide](/img/structure/B5054141.png)
![2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5054142.png)
![9-chloro-2-(6-chloro-3-oxo-1-benzothien-2(3H)-ylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5054146.png)
